molecular formula C29H30N2O B8294855 9-((4,4-Diphenylbutyl)amino)-1,2,3,4-tetrahydro-1-acridinol CAS No. 104648-39-7

9-((4,4-Diphenylbutyl)amino)-1,2,3,4-tetrahydro-1-acridinol

Cat. No.: B8294855
CAS No.: 104648-39-7
M. Wt: 422.6 g/mol
InChI Key: BLNORRZQXAGKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-((4,4-Diphenylbutyl)amino)-1,2,3,4-tetrahydro-1-acridinol is a useful research compound. Its molecular formula is C29H30N2O and its molecular weight is 422.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

104648-39-7

Molecular Formula

C29H30N2O

Molecular Weight

422.6 g/mol

IUPAC Name

9-(4,4-diphenylbutylamino)-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C29H30N2O/c32-27-19-9-18-26-28(27)29(24-15-7-8-17-25(24)31-26)30-20-10-16-23(21-11-3-1-4-12-21)22-13-5-2-6-14-22/h1-8,11-15,17,23,27,32H,9-10,16,18-20H2,(H,30,31)

InChI Key

BLNORRZQXAGKJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCCC(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 30 ml of dry THF was dissolved 3.00 g of 3,4-dihydro-9-(4,4-diphenylbutyl)aminoacridin-1(2H)-one and the mechanically stirred solution was cooled in an ice bath under nitrogen atmosphere. To the solution under nitrogen was added 6.48 ml of 1M LiAlH4 in THF. Within 0.5 hour after addition the reaction was complete by TLC. The reaction was neutralized with 1 ml of saturated ammonium chloride solution and the inorganics were filtered off. The filtrate was evaporated to an oil and the oil was triturated with 30 ml of 10:1 ether/acetone to yield 2.22 g of solid, mp 147°-148° C. This sample was combined with a 1.0 g sample of an identical previous run and recrystallized from acetone to yield 2.87 g of powder, mp 146°-148° C.
Quantity
6.48 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
3,4-dihydro-9-(4,4-diphenylbutyl)aminoacridin-1(2H)-one
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.